4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-8-3-6-13-20(15)28-24(29)19-12-5-4-11-18(19)21(26-28)23-25-22(27-31-23)16-9-7-10-17(14-16)30-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKMCNWJVRCCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a dihydrophthalazinone core and an oxadiazole ring, which are known to contribute to various pharmacological activities.
Key Structural Features:
- Oxadiazole Ring: Often associated with anti-inflammatory and antimicrobial properties.
- Dihydrophthalazinone Core: Linked to neuroprotective and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains. For example, studies have demonstrated its inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study:
A study conducted on MCF-7 cells revealed:
- IC50 Value: 25 µM after 48 hours of exposure.
- Mechanism: Increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
Anti-inflammatory Activity
The oxadiazole moiety is known for its anti-inflammatory effects. The compound has been tested in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Results:
In a carrageenan-induced paw edema model:
- Reduction in Edema: 40% at a dosage of 50 mg/kg.
The biological activity of the compound is likely mediated through multiple pathways:
- Enzyme Inhibition: The oxadiazole ring may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could interact with specific receptors or ion channels, altering cellular signaling.
- Gene Expression Regulation: The compound may influence gene expression related to apoptosis and inflammation.
Comparison with Similar Compounds
Key Structural Features:
- Phthalazinone core: Known for its role in enzyme inhibition (e.g., poly(ADP-ribose) polymerase inhibitors).
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and binding affinity via dipole interactions.
- 3-Methoxyphenyl group : Electron-donating substituent that may improve solubility and modulate electronic properties.
- 2-Methylphenyl group : Hydrophobic substituent that could influence steric interactions in biological targets.
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Phthalazinone-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Lipophilicity and Solubility :
- The 3-methoxyphenyl group in the target compound introduces moderate polarity compared to the 3-chlorophenyl (Analog 1, Cl: logP ↑) and 3-methylphenyl (Analog 2, CH₃: logP ↑) groups .
- The 4-ethoxy-3-methoxyphenyl substituent in Analog 3 further increases hydrophilicity due to the ethoxy group, which could enhance aqueous solubility .
For example:
- Triazole derivatives with electron-withdrawing groups (e.g., Cl) show enhanced antimicrobial activity .
- Oxadiazoles with methoxy substituents are associated with improved binding to aromatic receptors due to resonance effects .
Synthetic Accessibility: The synthesis of such compounds typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives or coupling of preformed oxadiazole intermediates with phthalazinone precursors . Yields for similar derivatives range from 50–75%, with purity confirmed via chromatographic and spectroscopic methods .
Preparation Methods
Conventional Thermal Cyclization
The classical approach involves a multi-step sequence:
-
Oxadiazole Formation : Reacting 3-methoxybenzamidoxime with chloroacetyl chloride in ethanol under reflux (12–24 hours) to form 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.
-
Phthalazinone Functionalization : Coupling the oxadiazole intermediate with 4-hydrazinylphthalazin-1(2H)-one via nucleophilic aromatic substitution at 80–100°C for 8–12 hours.
-
Alkylation : Introducing the 2-methylphenyl group using 2-methylbenzyl bromide in the presence of K₂CO₃ in DMF (24–48 hours).
Yield : 62–68% overall yield after purification by column chromatography.
Ultrasonic Irradiation-Assisted Synthesis
Ultrasonication significantly enhances reaction efficiency:
-
Oxadiazole Cyclization : The reaction between 3-methoxybenzamidoxime and chloroacetyl chloride completes within 4–10 minutes under ultrasound (40 kHz, 50°C), achieving 89–94% yield.
-
Phthalazinone Coupling : Ultrasound reduces coupling time to 15–30 minutes (vs. 8–12 hours thermally) with 85–90% yield.
-
Alkylation : Completed in 2–4 hours (vs. 24–48 hours) with 82–88% yield.
Advantages :
Reaction Optimization and Green Chemistry
Solvent and Catalyst Screening
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Solvent | Ethanol/DMF | Ethanol (recyclable) |
| Catalyst | K₂CO₃ | None (sonochemical activation) |
| Temperature | 80–100°C | 50°C |
| Energy Input | Thermal | Acoustic (40 kHz) |
Ultrasonic methods eliminate the need for stoichiometric bases, reducing waste generation by 40–60%.
pH and Temperature Effects
-
Optimal pH : 7.5–8.5 for coupling reactions to balance nucleophilicity and stability.
-
Temperature : Exceeding 60°C under ultrasonication causes decomposition of the oxadiazole ring.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, phthalazinone-H), 7.89–7.45 (m, 8H, aromatic-H), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
-
MS (ESI+) : m/z 455.2 [M+H]⁺.
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 98.7 | 12.3 |
| TLC (SiO₂) | 99.1 | Rf = 0.45 |
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for preparing 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the phthalazinone core followed by oxadiazole ring cyclization. Key reagents include dehydrating agents (e.g., POCl₃ or acetic anhydride) and coupling catalysts. Optimal conditions (e.g., 80–120°C in ethanol or dichloromethane) and pH control (neutral to slightly acidic) are critical for achieving >60% yield . Side reactions, such as incomplete cyclization or isomerization, are mitigated by slow reagent addition and inert atmospheres .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxy group at 3-methoxyphenyl ).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- Mass spectrometry (ESI-MS) to verify molecular weight (410.43 g/mol) and fragmentation patterns consistent with oxadiazole cleavage .
Q. What preliminary biological targets or mechanisms are hypothesized for this compound?
- Methodological Answer : Structural analogs of phthalazinone-oxadiazole hybrids exhibit inhibition of kinases (e.g., PARP-1) or intercalation with DNA, suggesting anticancer potential. The 3-methoxy group may enhance lipophilicity, improving membrane permeability. Initial assays should include enzyme inhibition screens (e.g., PARP-1) and cytotoxicity profiling (e.g., NCI-60 cell lines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 3,4-dimethylphenyl) to assess effects on target binding .
- Scaffold Modification : Introduce a triazole ring in place of oxadiazole to evaluate metabolic stability .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinities to PARP-1 or topoisomerase II .
Q. What strategies address low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the phthalazinone carbonyl to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability. Solubility studies in PBS (pH 7.4) and simulated gastric fluid are required .
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem and Acta Crystallographica to identify confounding factors (e.g., assay protocols, cell line variability) .
- Dose-Response Repetition : Replicate studies under standardized conditions (e.g., fixed IC₅₀ measurement protocols) to isolate structural determinants of activity .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Methodological Answer :
- ADME Profiling : Measure plasma half-life (t₁/₂) in rodent models via LC-MS/MS. Focus on metabolite identification (e.g., oxidative demethylation of the methoxy group) .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects (e.g., hepatorenal function) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
